molecular formula C11H14N2O3S B6133168 N'-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide

N'-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide

Cat. No. B6133168
M. Wt: 254.31 g/mol
InChI Key: JQMSSOPXYARRGO-XYOKQWHBSA-N
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Description

N’-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide, also known as AHMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

N'-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide exerts its pharmacological effects through various mechanisms. One of the main mechanisms of action of N'-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide is its ability to scavenge free radicals and inhibit oxidative stress. N'-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide also inhibits the activity of various pro-inflammatory enzymes, such as COX-2 and iNOS, which are involved in the development of inflammation. Additionally, N'-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
N'-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide has been found to have various biochemical and physiological effects. N'-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide has been found to reduce oxidative stress and inflammation, which are two major contributors to the development of various diseases. N'-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide has also been found to reduce blood glucose levels, making it a potential candidate for the treatment of diabetes. Additionally, N'-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide has been found to reduce the levels of LDL cholesterol and triglycerides, making it a potential candidate for the treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide is its easy synthesis method and low cost. N'-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide is also stable under various conditions, making it suitable for use in various lab experiments. However, N'-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

N'-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide has a promising future in various fields. One of the future directions of N'-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide is in the development of new drugs for the treatment of various diseases. N'-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide can also be used as a potential candidate for the development of new antibiotics. Additionally, N'-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide can be used as a potential candidate for the development of new materials for various applications, such as sensors and catalysts.
Conclusion:
In conclusion, N’-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide, or N'-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. N'-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide has been found to possess potent antioxidant, anti-inflammatory, and antimicrobial properties, making it a potential candidate for the treatment of various diseases. N'-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide has a promising future in various fields, and its potential applications are still being explored.

Synthesis Methods

N'-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-allyl-2-hydroxybenzaldehyde with methanesulfonohydrazide in the presence of a suitable catalyst. The resulting product is a yellow crystalline solid that can be purified using recrystallization.

Scientific Research Applications

N'-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide has been extensively studied for its potential applications in various fields. One of the most promising applications of N'-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide is in the field of medicine. N'-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide has been found to possess potent antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. N'-(3-allyl-2-hydroxybenzylidene)methanesulfonohydrazide has also been found to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-3-5-9-6-4-7-10(11(9)14)8-12-13-17(2,15)16/h3-4,6-8,13-14H,1,5H2,2H3/b12-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMSSOPXYARRGO-XYOKQWHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NN=CC1=CC=CC(=C1O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N/N=C/C1=CC=CC(=C1O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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